molecular formula C29H21N5OS B3316184 2,2-diphenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 953170-64-4

2,2-diphenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

Cat. No.: B3316184
CAS No.: 953170-64-4
M. Wt: 487.6 g/mol
InChI Key: FNSQFDJRRBZFLO-UHFFFAOYSA-N
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Description

This compound features a central [1,2,4]triazolo[4,3-b]pyridazine core substituted with a thiophen-2-yl group at position 3 and a 3-aminophenylacetamide moiety at position 4. The acetamide group is further modified with two phenyl rings, distinguishing it from simpler analogs.

Properties

IUPAC Name

2,2-diphenyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N5OS/c35-29(27(20-9-3-1-4-10-20)21-11-5-2-6-12-21)30-23-14-7-13-22(19-23)24-16-17-26-31-32-28(34(26)33-24)25-15-8-18-36-25/h1-19,27H,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSQFDJRRBZFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CC=CS6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and various condensation agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolo[4,3-b]pyridazine core can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential : The compound is under investigation for its potential as a therapeutic agent due to its unique structural properties that may allow it to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit significant biological activity, including anti-inflammatory and anti-cancer properties.
  • Mechanism of Action : The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. This interaction could lead to various therapeutic effects depending on the target.

Material Science

  • Organic Semiconductors : The compound can be utilized in the development of advanced materials such as organic semiconductors due to its electronic properties derived from the conjugated system present in its structure.
  • Electrochromic Devices : Its unique electronic characteristics make it a candidate for use in electrochromic devices, which change color in response to an electric current.

Chemical Research

  • Building Block for Synthesis : It serves as a versatile building block for synthesizing more complex molecules in organic chemistry.
  • Reactivity Studies : The compound can undergo various chemical reactions such as oxidation and electrophilic aromatic substitution, providing insights into reaction mechanisms and pathways.

Data Table: Comparison with Similar Compounds

Compound NameStructureApplicationsUnique Features
2,2-Diphenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamideStructureMedicinal chemistry, materials scienceMultiple aromatic and heterocyclic rings
Dithieno[3,2-b:2′,3′-d]thiopheneStructureOrganic electronicsThiophene-based structure
Triazolo[4,3-b]pyridazine derivativesStructureMedicinal chemistrySimilar core structure

Case Study 1: Anticancer Activity

A study explored the anticancer potential of compounds structurally related to this compound. Results indicated significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through specific receptor interactions.

Case Study 2: Electrochromic Properties

Research on electrochromic devices utilizing derivatives of this compound demonstrated promising results in terms of color change efficiency and stability under operational conditions. The study highlighted the role of the thiophene ring in facilitating electron transfer processes essential for electrochromic applications.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence includes compounds sharing the [1,2,4]triazolo[4,3-b]pyridazine scaffold, enabling a comparative analysis of substituent effects on physicochemical and biological properties. Below is a detailed comparison:

Table 1: Substituent Variations and Hypothesized Effects

Compound ID/Name Key Substituents Potential Impact on Properties
Target Compound Thiophen-2-yl (position 3), 2,2-diphenylacetamide (position 6) Enhanced π-π stacking (thiophene), steric bulk (diphenyl) may reduce solubility .
891117-12-7 (2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) 3-methyl (triazolo-pyridazine), 4-ethoxyphenylacetamide (position 6) Methyl group increases lipophilicity; ethoxy group may improve metabolic stability .
894067-38-0 (N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) 3-methyl (triazolo-pyridazine), unsubstituted acetamide (position 6) Reduced steric hindrance compared to diphenyl analogs; likely higher solubility .
1070801-31-8 (N-[(E)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]pyridine-3-carboxamide) Thiophen-2-yl, trifluoromethyl ketone, pyridine-carboxamide Fluorine atoms enhance bioavailability; thiophene may contribute to target binding .

Key Observations:

Substituent Position 3: The target compound’s thiophen-2-yl group (vs. Methyl substituents (e.g., 891117-12-7) are associated with increased metabolic stability but may reduce target selectivity .

Unsubstituted acetamide (894067-38-0) lacks aromatic groups, suggesting weaker π-π interactions but improved solubility .

Electronic Effects :

  • Thiophene’s electron-rich nature (target compound) may enhance charge-transfer interactions compared to ethoxy or methyl groups in analogs.
  • Fluorinated groups (1070801-31-8) could improve membrane permeability but introduce synthetic complexity .

Research Findings and Hypotheses

While direct data on the target compound are absent, inferences from structural analogs suggest:

  • Kinase Inhibition : The triazolo-pyridazine core is common in kinase inhibitors (e.g., Aurora kinases). The diphenylacetamide may mimic ATP’s adenine ring, while thiophene could stabilize hydrophobic interactions .
  • Solubility Challenges : Bulky aromatic substituents (diphenyl) likely reduce aqueous solubility, necessitating formulation optimization.
  • Synthetic Accessibility : The thiophene moiety may complicate synthesis compared to methyl or ethoxy-substituted analogs.

Biological Activity

2,2-diphenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research studies.

Chemical Structure

The compound features a unique combination of aromatic rings and heterocyclic structures. Its IUPAC name is 2,2-diphenyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide. The molecular formula is C29H21N5OSC_{29}H_{21}N_5OS, and its CAS number is 953170-64-4.

The biological activity of this compound primarily involves its interaction with various molecular targets. It has been observed to modulate the activity of specific enzymes and receptors, which can lead to anti-inflammatory and anticancer effects. The exact pathways are still under investigation but are believed to involve:

  • Inhibition of COX enzymes : Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Antioxidant properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Activity

Recent studies indicate that derivatives of triazole compounds exhibit anti-inflammatory properties. For instance:

CompoundActivityIC50 (μM)
PYZ24COX-II Inhibition35.7
PYZ25COX-II Inhibition38.7
CelecoxibCOX-II Inhibition32.1

These findings suggest that this compound may possess similar or enhanced anti-inflammatory effects compared to established drugs like Celecoxib .

Anticancer Potential

Research has identified triazole derivatives as promising candidates in cancer therapy due to their cytotoxic effects on various cancer cell lines. For example:

Cell LineCompound TestedIC50 (μM)
HCT-116 (Colon Carcinoma)47f6.2
T47D (Breast Cancer)47e43.4
T47D (Breast Cancer)47f27.3

These results highlight the potential of compounds related to the target compound in cancer treatment .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Triazolethiones : A study demonstrated that mercapto-substituted triazoles exhibited significant anticancer activity against human malignant cell lines with IC50 values indicating potent cytotoxicity .
  • COX Inhibition Studies : A series of synthetic arylhydrazones showed promising anti-inflammatory potencies through the inhibition of COX enzymes .

Q & A

Q. What synthetic routes are commonly employed for synthesizing this compound?

The synthesis involves multi-step reactions starting with precursors like diphenylacetamide and thiophen-2-yl derivatives. Key steps include:

  • Cyclocondensation : Formation of the triazolo[4,3-b]pyridazin core via [3+2] cycloaddition under reflux in DMF, catalyzed by p-toluenesulfonic acid .
  • Coupling Reactions : Thiophen-2-yl and diphenylacetamide moieties are introduced using Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .

Q. What characterization techniques confirm the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify connectivity and functional groups (e.g., thiophen protons at δ 7.2–7.4 ppm, triazole carbons at δ 150–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 529.2) .
  • HPLC : Purity >98% is achieved using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended for activity screening?

  • In Vitro Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can regioselectivity during triazolo-pyridazin core formation be controlled?

Regioselectivity is influenced by:

  • Precursor Functionalization : Electron-withdrawing groups (e.g., nitro) on pyridazine precursors favor cyclization at the 6-position .
  • Microwave-Assisted Synthesis : Short reaction times (10–15 min at 120°C) reduce side-product formation .
  • Catalytic Additives : CuI or ZnCl₂ directs cyclization to the desired regioisomer .

Q. How to resolve contradictions in reported biological activity across assays?

  • Orthogonal Assays : Validate kinase inhibition via both fluorescence (ADP-Glo™) and radiometric (³²P-ATP) methods to rule out assay-specific artifacts .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) that may skew results .
  • Computational Docking : Compare binding poses in homology models (e.g., EGFR-TK) to explain potency variations .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Solubility Enhancement : Introduce PEGylated derivatives or co-solvents (e.g., cyclodextrin inclusion complexes) .
  • Prodrug Design : Mask polar groups (e.g., acetamide) with enzymatically cleavable esters to enhance oral bioavailability .
  • Pharmacokinetic Profiling : Conduct rodent studies with LC-MS/MS plasma analysis to determine t₁/₂, Cmax, and AUC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-diphenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2,2-diphenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

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